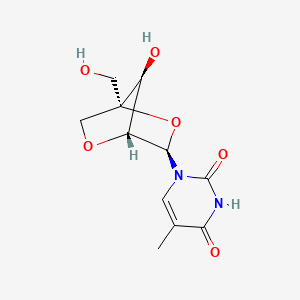
1-(2'-O,4-C-亚甲基-β-D-呋喃核糖基)胸腺嘧啶
描述
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a bicyclic nucleoside . It is used for research purposes .
Synthesis Analysis
The synthesis of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has been reported in a study by Sharma VK, et al. They used a chemoenzymatic convergent synthesis method .Molecular Structure Analysis
The molecular formula of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is C11H14N2O6 . Its molecular weight is 270.24 g/mol . The compound has a bicyclic furanose unit locked in a RNA mimicking sugar conformation .Chemical Reactions Analysis
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is a nucleoside analogue that shows enhanced thermal stability and robustness against nuclease-mediated cleavage .Physical and Chemical Properties Analysis
The compound has a molecular weight of 270.24 g/mol . It has a density of 1.598 . The melting point is between 196-198 °C .科学研究应用
核酸碱的互变异构
Person 等人 (1989) 的一项研究探索了嘌呤和嘧啶碱的互变异构以及分子相互作用对互变异构平衡的影响,这与理解生物背景中类似化合物的化学行为有关。这项研究提供了对与环境相互作用如何影响核酸碱稳定性的见解,这对于它们的生物功能至关重要,并且可能与 1-(2'-O,4-C-亚甲基-β-D-呋喃核糖基)胸腺嘧啶在研究环境中的化学性质和应用有关 (Person 等人,1989)。
药理特性和分子机制
Nagoor Meeran 等人 (2017) 详细阐述了类似于百里酚的化合物的药理特性和分子机制,为理解结构相似的化合物如何表现出治疗潜力的提供了框架。该综述讨论了百里酚的抗氧化、抗炎和其他药理特性,这可以为 1-(2'-O,4-C-亚甲基-β-D-呋喃核糖基)胸腺嘧啶在预防或治疗各种疾病中的潜在生物医学应用提供信息 (Nagoor Meeran 等人,2017)。
开发伤口敷料
Dikici 等人 (2021) 关于使用 2-脱氧-D-核糖诱导血管生成来开发伤口敷料的研究让我们得以一窥核酸碱的衍生物如何在医学应用中得到利用。这项研究突出了此类化合物刺激促血管生成活性的潜力,这可能与探索 1-(2'-O,4-C-亚甲基-β-D-呋喃核糖基)胸腺嘧啶在伤口愈合和组织再生中的应用有关 (Dikici 等人,2021)。
作用机制
Target of Action
The primary target of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine, also known as 1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[22It is classified as abicyclic nucleoside , which suggests that it may interact with enzymes involved in nucleic acid synthesis or metabolism.
Mode of Action
As a bicyclic nucleoside , it may mimic the structure of natural nucleosides and interfere with the function of nucleic acids, potentially affecting DNA replication or RNA transcription processes .
Biochemical Pathways
Given its classification as a bicyclic nucleoside , it could potentially impact pathways related to nucleic acid synthesis or metabolism .
Result of Action
As a bicyclic nucleoside , it might interfere with nucleic acid processes, potentially leading to disruption of DNA replication or RNA transcription .
生化分析
Biochemical Properties
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine plays a crucial role in biochemical reactions, particularly as a nucleoside analog. It interacts with various enzymes and proteins involved in DNA and RNA synthesis. The compound inhibits DNA polymerase, thereby preventing the elongation of DNA strands during replication. Additionally, it interacts with ribonucleotide reductase, an enzyme essential for the synthesis of deoxyribonucleotides from ribonucleotides .
Cellular Effects
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine has profound effects on various cell types and cellular processes. It influences cell function by disrupting DNA synthesis, leading to cell cycle arrest at the S-phase. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit DNA synthesis makes it a potential candidate for cancer therapy, as it can induce apoptosis in rapidly dividing cancer cells .
Molecular Mechanism
The molecular mechanism of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine involves its incorporation into DNA strands during replication. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group necessary for the addition of subsequent nucleotides. This results in the inhibition of DNA polymerase activity. Additionally, the compound can bind to and inhibit ribonucleotide reductase, further reducing the pool of deoxyribonucleotides available for DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can cause sustained inhibition of DNA synthesis, leading to prolonged cell cycle arrest and apoptosis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA synthesis without causing significant toxicity. At higher doses, it can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity. These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is involved in several metabolic pathways. It is metabolized by cellular enzymes to its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and deoxycytidine kinase, which phosphorylate it to its active form. These interactions affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is transported and distributed via nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it can exert its effects. The compound’s distribution is influenced by its interactions with binding proteins and its ability to accumulate in specific tissues, such as rapidly dividing tumor tissues .
Subcellular Localization
1-(2’-O,4-C-Methylene-beta-D-ribofuranosyl)thymine is primarily localized in the nucleus, where it incorporates into DNA. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific nuclear compartments. This subcellular localization is crucial for its role in inhibiting DNA synthesis and inducing cell cycle arrest .
属性
IUPAC Name |
1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6/c1-5-2-13(10(17)12-8(5)16)9-6-7(15)11(3-14,19-9)4-18-6/h2,6-7,9,14-15H,3-4H2,1H3,(H,12,16,17)/t6-,7+,9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYUAZVXLRMUMN-SZVQBCOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-67-6 | |
| Record name | 206055-67-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


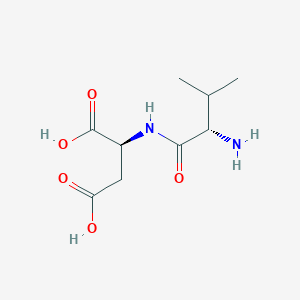
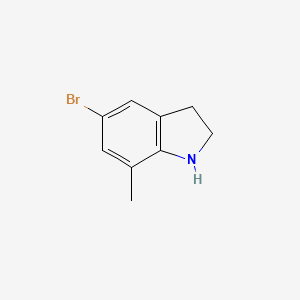
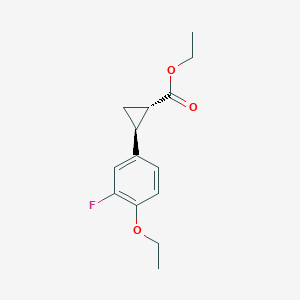
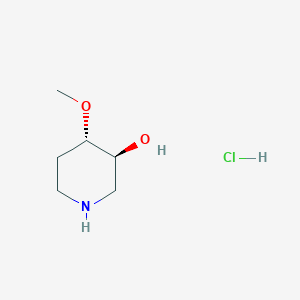
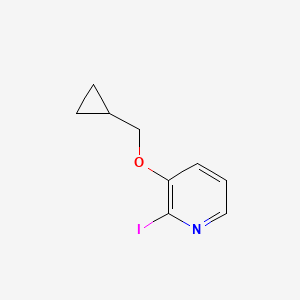


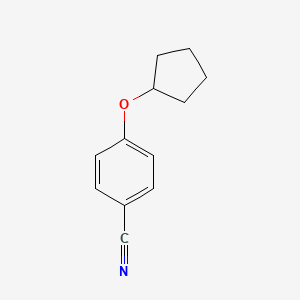
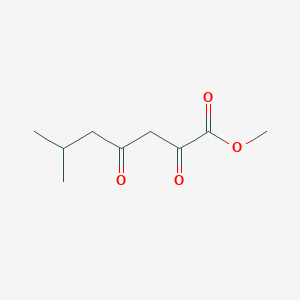
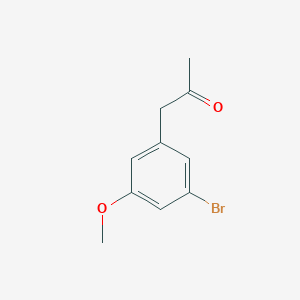
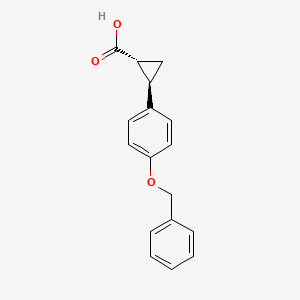

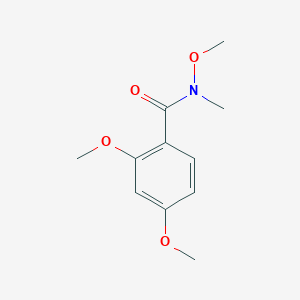
![[(5R,6S,6Ar)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B3114998.png)
